N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
説明
The target compound, N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, features a benzothiazole core substituted with a bromine atom at the 4-position and a dimethylsulfamoyl benzamide moiety at the 2-position. The bromine substituent introduces steric and electronic effects, while the dimethylsulfamoyl group contributes to solubility and metabolic stability .
特性
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)11-8-6-10(7-9-11)15(21)19-16-18-14-12(17)4-3-5-13(14)24-16/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLVDMRLYJCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom in the benzothiazole moiety and a dimethylsulfamoyl group. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Numerous studies have documented the antibacterial properties of benzothiazole derivatives, including N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Mechanism of Action:
The mechanism involves the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. The bromo and dimethylsulfamoyl groups enhance binding affinity to bacterial enzymes, leading to effective inhibition.
Case Study Results:
A study evaluated the antibacterial activity of various benzothiazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) ranged from 0.10 to 0.75 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | 0.15 | E. coli |
| Benzothiazole derivative A | 0.10 | S. aureus |
| Benzothiazole derivative B | 0.75 | Pseudomonas aeruginosa |
Antifungal Activity
The compound also exhibits antifungal properties. Research indicates that it can inhibit the growth of various fungal strains by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis.
Evaluation:
In vitro studies have shown that N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger, with varying degrees of potency.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The interaction with specific receptors involved in cell signaling pathways appears to modulate cellular responses favorably.
Research Findings:
A study investigated the cytotoxic effects of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
| Cell Line | IC50 (µM) | Type |
|---|---|---|
| HeLa (Cervical Cancer) | 5 | Epithelial |
| MCF7 (Breast Cancer) | 10 | Hormone-responsive |
| A549 (Lung Cancer) | 8 | Non-small cell lung |
類似化合物との比較
Heterocyclic Core Variations
The benzothiazole core distinguishes the target compound from analogs with simpler thiazole or substituted triazole systems. For example:
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) replaces the benzothiazole with a thiazole ring bearing a 4-bromophenyl group .
Substituent Effects on the Heterocycle
The electronic and steric properties of substituents on the heterocycle significantly influence reactivity and bioactivity:
Sulfonamide Group Modifications
The sulfonamide substituent (R1/R2) impacts steric bulk, solubility, and metabolic stability:
- Dimethylsulfamoyl (target compound) : Compact and polar, favoring moderate solubility.
- Benzyl(methyl)sulfamoyl () : Bulky and hydrophobic, likely enhancing affinity for lipophilic targets but increasing metabolic liability .
| Compound | Sulfonamide Group | Key Implications |
|---|---|---|
| Target Compound | N,N-Dimethyl | Balanced solubility/activity |
| N,N-Diethyl | Higher lipophilicity | |
| N-Benzyl-N-methyl | Enhanced steric bulk |
Spectroscopic and Analytical Data
- IR Spectroscopy : A strong C=O stretch (~1660–1682 cm⁻¹) in the benzamide group and absence of S-H bands (~2500–2600 cm⁻¹) confirm the thione tautomer in triazoles . For the target compound, similar C=O and C=S vibrations (1240–1255 cm⁻¹) are expected.
- NMR : The 4-bromo substituent on benzothiazole would produce distinct deshielding effects in ¹H-NMR (aromatic protons) and ¹³C-NMR (C-Br coupling).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
